N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-4-CARBOXAMIDE
Description
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound featuring a piperidine core substituted with a thiazole ring at the 1-position and a pyridine-4-carboxamide group at the 4-position. This structure combines aromatic and aliphatic heterocycles, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation. Synonyms include N-(4-Phenylthiazol-2-yl)isonicotinamide and MolPort-001-992-732, with supplier listings indicating its availability for research purposes .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(11-1-5-15-6-2-11)17-12-3-8-18(9-4-12)14-16-7-10-20-14/h1-2,5-7,10,12H,3-4,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOYAPJCSYAIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=NC=C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-4-CARBOXAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents like toluene and reagents such as activated carbon for purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Antimicrobial Properties
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-4-carboxamide exhibits notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated moderate inhibitory effects against MRSA strains, indicating its potential as a lead compound for antibiotic development. Additionally, thiazole derivatives have shown effectiveness against Mycobacterium tuberculosis by inhibiting GyrB, an essential enzyme for bacterial DNA replication.
Anticancer Potential
Research indicates that this compound may act as an inhibitor of histone deacetylases (HDACs), enzymes implicated in various cancers and neurodegenerative disorders. HDAC inhibitors are being explored for their therapeutic applications in oncology. The compound's ability to modulate gene expression through HDAC inhibition suggests further investigation into its anticancer properties is warranted.
Antimicrobial Efficacy Against MRSA
A study conducted on various thiazole derivatives, including N-[1-(1,3-thiazol-2-y)piperidin-4-y]pyridine-4-carboxamide, demonstrated promising results in inhibiting MRSA growth. The compound was tested against multiple strains, showing significant inhibition zones compared to standard antibiotics. This positions it as a potential candidate for developing new antimicrobial agents aimed at resistant bacterial strains.
HDAC Inhibition in Cancer Research
In another study focusing on cancer therapeutics, N-[1-(1,3-thiazol-2-y)piperidin-4-y]pyridine-4-carboxamide was evaluated for its HDAC inhibitory activity. The results indicated that the compound effectively reduced cell proliferation in various cancer cell lines through epigenetic modulation. This suggests its potential utility in cancer treatment strategies targeting epigenetic regulators.
Mechanism of Action
The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have been used to elucidate the three-dimensional geometrical view of the ligand binding to their protein receptor .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s core structure includes:
- Thiazole moiety: A sulfur- and nitrogen-containing heterocycle known for enhancing metabolic stability and binding affinity.
- Pyridine-4-carboxamide : Contributes to π-π stacking interactions and solubility modulation.
Comparison with Selected Analogs
Analog 1: 4-(1-[2-(METHYLSULFONYL)BENZYL]PIPERIDIN-4-YL)-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE
- Structural Differences :
- Replaces thiazole with a methylsulfonyl-benzyl group.
- Piperazine ring substitutes pyridine, introducing additional nitrogen atoms.
- A phenethyl group replaces the pyridine carboxamide.
- Piperazine’s basicity may alter pharmacokinetic properties, such as tissue penetration. Phenethyl group increases lipophilicity, affecting blood-brain barrier permeability .
Analog 2: N-(3,5-DIMETHYLISOXAZOL-4-YL)-4-([8-(3-THIENYL)-2-(TRIFLUOROMETHYL)-1,6-NAPHTHYRIDIN-5-YL]AMINO)PIPERIDINE-1-CARBOXAMIDE
- Structural Differences :
- Isoxazole ring replaces thiazole, reducing sulfur content but maintaining aromaticity.
- A naphthyridine-thienyl-trifluoromethyl substituent adds bulk and electron-withdrawing properties.
- Trifluoromethyl group enhances metabolic resistance.
- Functional Implications :
Hypothetical Pharmacological and Physicochemical Properties
While direct biological data for N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-4-CARBOXAMIDE are unavailable in the provided evidence, structural comparisons suggest:
- Solubility : The pyridine carboxamide may confer moderate aqueous solubility compared to the lipophilic phenethyl group in Analog 1.
- Binding Affinity : Thiazole’s sulfur atom could enhance interactions with metal ions or cysteine residues in enzyme active sites, distinguishing it from isoxazole-containing Analog 2.
Crystallographic and Computational Tools in Structural Analysis
The determination of such complex structures often relies on crystallographic software like SHELX (for refinement) and SIR97 (for direct-method solutions). These tools enable precise modeling of piperidine conformations and heterocyclic substituent orientations, critical for structure-activity relationship (SAR) studies . Visualization programs like ORTEP-3 aid in rendering 3D molecular geometries, facilitating comparisons with analogs .
Data Table: Structural Comparison
Biological Activity
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-4-carboxamide, a compound with a unique structural composition, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 270.34 g/mol. The compound features:
- Thiazole Ring : Contributes to the compound's interaction with biological targets through hydrogen bonding and aromatic interactions.
- Piperidine Moiety : A common scaffold in biologically active compounds, enhancing binding affinity to protein targets.
- Pyridine-4-Carboxamide Group : Potentially involved in enzyme inhibition and other biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of thiazole and piperidine rings suggests potential efficacy against various pathogens. For instance:
| Pathogen | Activity | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | Potent antibacterial activity | 0.0039 - 0.025 |
| Escherichia coli | Effective growth inhibition | 0.0039 - 0.025 |
| Candida albicans | Moderate antifungal activity | 3.125 - 100 |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Similar compounds have shown promising results in inhibiting the growth of various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 5.0 |
| Breast Cancer | MDA-MB-231 | 3.5 |
| Colorectal Cancer | HCT116 | 4.0 |
The mechanism of action may involve the inhibition of key cellular pathways or direct cytotoxic effects on cancer cells .
Synthesis and Mechanistic Studies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Reacting α-haloketones with thiourea under reflux conditions.
- Piperidine Ring Formation : Hydrogenation of pyridine derivatives using catalysts.
- Coupling Reactions : Final coupling with pyridine derivatives using reagents like N-phenyl anthranilic acid.
These synthetic routes are crucial for optimizing yield and purity while enabling further modifications for enhanced biological activity .
Case Studies and Research Findings
Recent studies have explored various aspects of this compound's biological profile:
- Antimicrobial Efficacy : A study demonstrated that derivatives of similar structures exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
- Anticancer Mechanisms : Research highlighted that certain derivatives could induce apoptosis in cancer cells via mitochondrial pathways, showcasing their potential as anticancer agents.
- Enzyme Inhibition Potential : Investigations into enzyme binding suggest that the compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify proton environments and carbon骨架. Key signals include the thiazole C-H (~8.3 ppm) and piperidine N-H (~3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 305.12).
- X-ray Crystallography : Employ SHELX programs (SHELXD for phasing, SHELXL for refinement) to resolve crystal structures, ensuring correct stereochemistry and bond lengths .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
What in vitro assays are recommended to evaluate the compound's interaction with muscarinic receptors?
Advanced Research Question
- Radioligand Binding Assays : Use [³H]-N-methylscopolamine in CHO-K1 cells expressing human M1 receptors. Calculate IC₅₀ values via competitive binding curves .
- Calcium Flux Assays : Monitor intracellular Ca²⁺ levels (Fluo-4 AM dye) in M1-transfected cells upon compound addition to assess functional agonism/PAM activity .
- Selectivity Profiling : Cross-test against M2–M5 subtypes to confirm M1 specificity, minimizing off-target effects .
How should researchers address discrepancies in biological activity data across different assay platforms?
Advanced Research Question
- Orthogonal Validation : Combine binding assays (e.g., SPR) with functional readouts (e.g., β-arrestin recruitment) to confirm target engagement .
- Cell Line Variability : Use isogenic cell lines to control for receptor expression levels.
- Buffer Optimization : Test assay buffers (e.g., HEPES vs. PBS) to rule out pH/ionic strength effects on ligand-receptor interactions.
- Data Normalization : Include reference agonists/antagonists (e.g., acetylcholine for M1) as internal controls .
What computational strategies are effective in predicting the blood-brain barrier (BBB) penetration of this compound?
Advanced Research Question
- Physicochemical Profiling : Calculate LogP (optimal range: 2–3) and polar surface area (<90 Ų) using software like MarvinSketch .
- P-gp Substrate Prediction : Run in silico models (e.g., SwissADME) to assess P-glycoprotein binding, a key BBB efflux transporter.
- Molecular Dynamics (MD) Simulations : Model compound interactions with lipid bilayers to estimate passive diffusion rates .
What experimental approaches are critical for assessing the compound's potential cholinergic side effects despite receptor subtype selectivity?
Advanced Research Question
- In Vivo Safety Profiling :
- Ex Vivo Tissue Baths : Test ileum or bladder strip contractions to evaluate M3-mediated smooth muscle effects.
- Biomarker Analysis : Plasma acetylcholinesterase activity and salivary secretion rates as indicators of systemic cholinergic tone .
How can X-ray crystallography be optimized for determining the compound's bound conformation with target receptors?
Advanced Research Question
- Crystal Optimization : Use vapor diffusion (hanging drop method) with PEG 3350 as precipitant. Co-crystallize with M1 receptor extracellular domain.
- Data Collection : High-resolution (≤1.8 Å) synchrotron radiation (λ = 0.978 Å) for phased anomalous dispersion.
- Refinement : SHELXL for iterative model building, with R-factors <0.20. Validate via MolProbity for Ramachandran outliers (<1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
